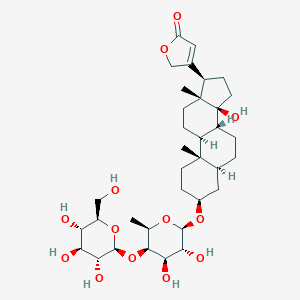
Floradanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Floradanin is a pyrrolizidine alkaloid, specifically an otonecine-acetyljacoline derivative, with the molecular formula C21H31NO9 and a molecular weight of 441.4721 . This compound is naturally found in plants such as Doronicum macrophyllum and Senecio erraticus . It is known for its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Floradanin can be synthesized through the acetylation of onetine, where the hydroxy hydrogen is replaced by an acetyl group . The reaction typically involves the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxy group.
Industrial Production Methods
Industrial production of floridanine involves the extraction of the compound from its natural sources, such as the roots of Doronicum macrophyllum . The extraction process may involve solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified using chromatographic techniques to obtain floridanine in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Floradanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of floridanine can lead to the formation of alcohols and amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Floradanin has several scientific research applications, including:
Biology: Studied for its role as a metabolite in plants of the genus Jacobaea.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a chemical intermediate in organic synthesis.
Mecanismo De Acción
Floradanin exerts its effects through various molecular targets and pathways. It is known to act as a Bronsted base , capable of accepting a hydron from a donor . In biological systems, floridanine has been shown to relax the smooth musculature of vascular walls, leading to a hypotensive effect . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Floradanin is unique among pyrrolizidine alkaloids due to its specific acetylation pattern. Similar compounds include:
Propiedades
Número CAS |
16958-31-9 |
|---|---|
Fórmula molecular |
C21H31NO9 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
[(11Z)-4-hydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6- |
Clave InChI |
MPJBVZKNLCGQHF-UUASQNMZSA-N |
SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |
SMILES isomérico |
CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |
SMILES canónico |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the absolute configuration of Floridanine?
A1: Determining the absolute configuration of a molecule is crucial for understanding its biological activity and for developing potential pharmaceutical applications. [] This is because the spatial arrangement of atoms within a molecule dictates how it interacts with biological targets, such as enzymes or receptors. In the case of Floridanine, which was isolated from Villasenoria orcuttii along with another pyrrolizidine alkaloid, Florosenine, X-ray analysis using anomalous dispersion with Cu Kα radiation was employed to definitively establish its absolute configuration. [] This information is essential for further research exploring its potential therapeutic uses.
Q2: Besides Floridanine, what other interesting compounds were discovered in Villasenoria orcuttii?
A2: The study of Villasenoria orcuttii led to the isolation of several intriguing compounds. In addition to Floridanine, researchers identified three acyclic diterpenes, with two being previously undescribed. [] This finding highlights the chemical diversity present in Villasenoria orcuttii and its potential as a source of novel natural products. Further investigation into the biological activities of these newly discovered diterpenes could unveil interesting properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![2-[[(9Z,12Z)-9,12-Octadecadienyl]oxy]ethanol](/img/structure/B231932.png)




![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-phenoxymethanethione](/img/structure/B231941.png)
![Methyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B231945.png)





